molecular formula C16H18O4 B8475202 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol) CAS No. 4673-49-8

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol)

Cat. No. B8475202
CAS RN: 4673-49-8
M. Wt: 274.31 g/mol
InChI Key: VGLVJPJYJLSZIO-UHFFFAOYSA-N
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Patent
US08389599B2

Procedure details

To a 12000 ml 3 neck round bottom equipped with an overhead stirrer, heating mantle, temperature probe, and condenser with gas bubbler was added 2421 g. biphenyl-2,2′-diol (XI), 2519 g. ethylene carbonate, 24.2 g. potassium iodide, and 50 g. N,N-dimethlformamide (DMF). The reaction was stirred well and heated to 140° C. The reaction was monitored by the amount of gas released and gas chromatography (GC). After 4 hours the reaction was ˜70% starting material. The temperature was increased to 150° C. After an additional 4 hours the starting material and mono substituted intermediate were reacted. The reaction was cooled to 40° C. and 2000 ml ethyl acetate was added. The reaction mixture was washed 3 times with 500 ml water/sodium chloride (brine). The organic layer was dried over MgSO4, filtered and concentrated under vacuum to recover a dark brown oil. The yield was 3400 g.
[Compound]
Name
3
Quantity
12000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2000 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]2[C:9]([OH:14])=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]([OH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.C1(=O)[O:19][CH2:18][CH2:17]O1.[I-].[K+].CN(C)C=O.[C:28](OCC)(=[O:30])[CH3:29]>>[OH:30][CH2:28][CH2:29][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:17][CH2:18][OH:19] |f:2.3|

Inputs

Step One
Name
3
Quantity
12000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)O)C=1C(=CC=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
temperature probe, and condenser with gas bubbler was added 2421 g
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 150° C
WAIT
Type
WAIT
Details
After an additional 4 hours the starting material
Duration
4 h
CUSTOM
Type
CUSTOM
Details
were reacted
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 40° C.
WASH
Type
WASH
Details
The reaction mixture was washed 3 times with 500 ml water/sodium chloride (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to recover a dark brown oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCCOC1=C(C=CC=C1)C1=C(C=CC=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.